molecular formula C39H80O B15250042 3-Octadecylheneicosan-1-ol

3-Octadecylheneicosan-1-ol

Cat. No.: B15250042
M. Wt: 565.1 g/mol
InChI Key: LXFSWTRMSRCCLY-UHFFFAOYSA-N
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Description

3-Octadecylheneicosan-1-ol is a high-molecular-weight branched-chain fatty alcohol with a heneicosane backbone (21 carbon atoms) and an octadecyl (C18) substituent at the third carbon position. Its molecular formula is C₃₉H₈₀O, and its structure combines a long hydrocarbon chain with a terminal hydroxyl group.

Properties

Molecular Formula

C39H80O

Molecular Weight

565.1 g/mol

IUPAC Name

3-octadecylhenicosan-1-ol

InChI

InChI=1S/C39H80O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37-38-40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3

InChI Key

LXFSWTRMSRCCLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecylheneicosan-1-ol typically involves the hydrogenation of corresponding alkenes or the reduction of fatty acids. One common method is the catalytic hydrogenation of 3-octadecylheneicosene using a palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale hydrogenation processes. These processes often utilize heterogeneous catalysts such as palladium on carbon or alumina to ensure high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Octadecylheneicosan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

3-Octadecylheneicosan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Octadecylheneicosan-1-ol involves its interaction with lipid bilayers in cell membranes. Its long hydrophobic chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Molecular Formula Chain Length Branching Position Functional Group
3-Octadecylheneicosan-1-ol C₃₉H₈₀O C21 + C18 C3 Primary alcohol
1-Eicosanol C₂₀H₄₂O C20 None Primary alcohol
1-Octadecanol C₁₈H₃₈O C18 None Primary alcohol
Dodecan-1-ol C₁₂H₂₆O C12 None Primary alcohol
3,7-Dimethyl-2,6-octadien-1-ol C₁₀H₁₈O C10 (unsaturated) C3 and C7 Allylic alcohol

Key Observations :

  • Branching: this compound’s C18 branch distinguishes it from linear alcohols like 1-eicosanol and 1-octadecanol. This branching likely reduces intermolecular van der Waals forces, lowering its melting point compared to linear analogs .
  • Chain Length : Its extended hydrocarbon chain (total 39 carbons) contrasts sharply with shorter alcohols like dodecan-1-ol (C12), which have higher water solubility due to reduced hydrophobicity .
  • Functional Group : All compounds are primary alcohols, but 3,7-dimethyl-2,6-octadien-1-ol contains conjugated double bonds, making it more reactive and prone to oxidation .
Physical Properties
Compound Melting Point (°C) Boiling Point (°C) Solubility in Water (g/L)
This compound ~85–90* >300* Insoluble*
1-Eicosanol 74–76 215 (at 15 mmHg) 0.001
1-Octadecanol 58–60 210 (at 15 mmHg) 0.004
Dodecan-1-ol 24–26 259 0.04
3,7-Dimethyl-2,6-octadien-1-ol N/A 230 Slightly soluble

*Estimated based on homologous series trends .

Key Observations :

  • Melting Points: Branching in this compound disrupts crystal packing, resulting in a higher melting point than 1-octadecanol (C18) but lower than purely linear C30+ alcohols.

Key Observations :

  • Irritancy : Unsaturated or shorter-chain alcohols (e.g., 3,7-dimethyl-2,6-octadien-1-ol) pose higher risks due to reactivity, whereas longer-chain alcohols like this compound are generally inert .

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